Allocholate

Bile salt aggregation Critical micelle concentration Allo-series detergent

Allocholate is the conjugate base of allocholic acid (IUPAC 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid), a trihydroxy bile acid anion that predominates at physiological pH. It is the 5α-epimer (allo-series) of the primary bile acid cholate (5β-configuration), differing solely in the stereochemistry at the A/B ring junction.

Molecular Formula C24H39O5-
Molecular Weight 407.6 g/mol
Cat. No. B1259202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocholate
Molecular FormulaC24H39O5-
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-PGHAKIONSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allocholate for Research Procurement: Basline Identity and Physicochemical Class


Allocholate is the conjugate base of allocholic acid (IUPAC 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid), a trihydroxy bile acid anion that predominates at physiological pH [1]. It is the 5α-epimer (allo-series) of the primary bile acid cholate (5β-configuration), differing solely in the stereochemistry at the A/B ring junction [2]. This single stereochemical inversion shifts the molecule from the 'normal' bile acid series to the thermodynamically more stable allo series, with consequences for self-assembly, receptor recognition, and metabolic origin.

Why Cholate Cannot Substitute for Allocholate in Targeted Research Applications


Allocholate and cholate are stereoisomers, but their distinct A/B ring conformations produce divergent aggregation thermodynamics, detergent capacities, and hydrogen-bonding patterns in micelles [1]. Substituting the common 5β-cholate for 5α-allocholate collapses the key experimental variable: allo-series micelles are governed exclusively by hydrophobic interactions, whereas normal-series micelles additionally rely on specific hydrogen bonds [1]. Procurement for formulation, receptor-signalling, or fetal-metabolism studies therefore demands the exact epimer, as generic replacement erases the physicochemical and biological fingerprint that defines the compound.

Quantitative Differentiation Evidence for Allocholate vs. Closest Analogs


Critical Micelle Concentration: Allocholate Requires ~2 mM Higher Concentration to Micellize Compared with Normal-Series Cholate

In a comparative aggregation study, the critical micellar concentration (CMC) of allocholate (allo-series anion) was found to be approximately 2 mM higher than that of the corresponding normal-series cholate [1]. This quantitatively demonstrates a weaker intrinsic detergency for the 5α-epimer under identical conditions [1].

Bile salt aggregation Critical micelle concentration Allo-series detergent

Micellization Mechanism: Allocholate Aggregation is Exclusively Hydrophobic, Unlike Hydrogen-Bond-Dependent Cholate Micelles

Allo-series bile salts, including allocholate, belong to the linear hydrophobic congeneric group, meaning their micelle formation is driven solely by hydrophobic interactions [1]. In contrast, cholate (normal-series) micelles additionally depend on intermolecular hydrogen bonds involving the C3‑α‑(equatorial)OH and C12‑α‑(axial)OH groups [1]. This mechanistic divergence leads to different aggregation numbers: allo‑series n = 6.3–8.2, while cholate typically forms smaller primary micelles (n ≈ 2–4) and can assemble into larger secondary micelles via hydrogen bonding [1].

Micellization mechanism Hydrogen bonding Aggregation number

Conformational Origin of Differentiated Physicochemical Behavior: Twisted-Boat A‑Ring in Allocholate vs. Planar Structure in Cholate

Computational conformational analysis indicates that the A‑ring of allo‑series bile salts adopts a twisted‑boat conformation, whereas the normal‑series A‑ring exists in a chair conformation [1]. This conformational difference sterically shields the C3‑OH group in allocholate, preventing it from participating in intermolecular hydrogen bonds during micelle formation [1].

Steroid conformation A/B ring junction Twisted-boat

Developmental Bile Acid Profile: Allocholic Acid is a Fetal-Dominant Bile Acid, Unlike Adult‑Predominant Cholic Acid

In human meconium, allocholic acid concentrations range from 0.09 μmol/g in healthy neonates, rising to 0.59 μmol/g in intrahepatic cholestasis of pregnancy (ICP), representing a ~6.6‑fold increase under pathological conditions [1]. By contrast, cholic acid, the primary adult bile acid, is present at substantially higher absolute levels but follows a different concentration trajectory, reflecting distinct metabolic regulation [1].

Fetal bile acid Cholestasis biomarker Developmental biology

High-Value Application Scenarios for Allocholate Procurement Based on Quantitative Differentiation Evidence


Formulation Design of Bile Salt–Lipid Delivery Systems Requiring Precisely Controlled Detergency

Allocholate's ~2 mM higher CMC and strictly hydrophobic micellization mechanism [1] enable formulators to tune the solubilization–precipitation boundary in lipid-based drug delivery systems. When lower detergent strength is desired to reduce membrane perturbation while maintaining sufficient solubilization capacity, allocholate provides a quantifiable advantage over the more aggressive cholate [1].

In Vitro Hepatocyte Assays Probing Fetal Bile Acid Signaling Without Adult Bile Acid Interference

Because allocholic acid is a fetal-dominant bile acid that reappears during liver regeneration and carcinogenesis [1], it serves as a developmentally specific agonist in FXR‑mediated gene‑expression studies. Substituting cholic acid—a constitutive adult primary bile acid—would introduce unwanted background activation and obscure the fetal‑specific regulatory axis.

Comparative Aggregation Studies Elucidating Hydrogen-Bond Contributions to Secondary Micelle Formation

The allocholate/cholate pair provides a clean stereochemical model to isolate the role of hydrogen bonding in bile salt aggregation. Allocholate forms micelles solely via hydrophobic effects, whereas cholate additionally engages in specific hydrogen bonds [1]. Researchers can thus design head‑to‑head experiments to quantify the energetic contribution of hydrogen bonds to micelle stability and size.

Biomarker Method Development for Fetal and Cholestatic Disease Diagnostics

The 6.6‑fold elevation of allocholic acid in intrahepatic cholestasis of pregnancy [1] makes it a high‑dynamic‑range analyte for LC–MS/MS method development. Reference standards of allocholate are required for accurate quantification; cholic acid cannot serve as a surrogate calibrant due to its different abundance and metabolic regulation.

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